

A-IN-1 Kinase Selectivity Profile: A Comparative Analysis

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Compound of Interest

Compound Name: Cdk9/10/gsk3|A-IN-1

Cat. No.: B15141453

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of A-IN-1, a known inhibitor of the AAA ATPase p97/VCP, against other inhibitors targeting the same protein. Understanding the kinase selectivity of a compound is crucial for assessing its potential off-target effects and advancing it as a therapeutic candidate. While comprehensive kinome scan data for A-IN-1 is not readily available in the public domain, this guide leverages available information on alternative p97 inhibitors to provide a comparative context.

Comparison of Kinase Selectivity: A-IN-1 and Alternatives

Due to the limited availability of a comprehensive kinase panel screening dataset for A-IN-1, a direct quantitative comparison is challenging. However, data for the alternative p97 inhibitor, CB-5083, provides valuable insights into the expected selectivity profile for inhibitors of this target class.

Compound	Primary Target	Number of Kinases Profiled	Significant Off-Target Kinases (Inhibition)	Reference
A-IN-1	p97/VCP	Data Not Publicly Available	Data Not Publicly Available	-
CB-5083	p97/VCP (IC50 = 11 nM)	173	DNA-PK (IC50 = 500 nM), PDE6 (8-fold less selective than for p97)	[1]

Note: The lack of publicly available kinome scan data for A-IN-1 highlights a critical gap in its preclinical characterization. Researchers are encouraged to perform comprehensive kinase selectivity profiling to fully assess its off-target interaction landscape.

Experimental Protocol: KINOMEScan™ Assay

The KINOMEScan™ platform from Eurofins Discovery is a widely used competition binding assay to determine kinase inhibitor selectivity. The following is a generalized protocol based on publicly available information.[2]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.

Materials:

- DNA-tagged kinases
- Immobilized ligand beads
- Test compound (e.g., A-IN-1)
- Binding buffer

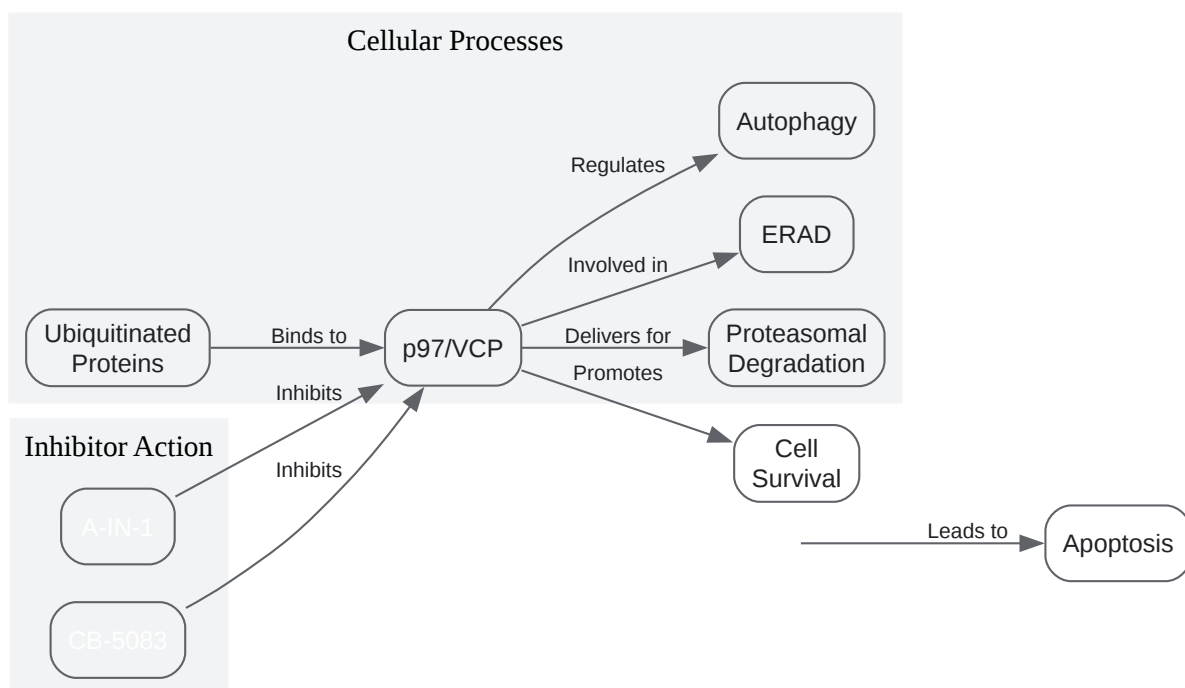
- Wash buffer
- qPCR reagents

Procedure:

- Kinase-Ligand Binding: In the wells of a microplate, the DNA-tagged kinase is incubated with the immobilized ligand beads in the presence of the test compound or DMSO as a vehicle control.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
- Washing: Unbound kinase and test compound are removed by washing the beads.
- Elution: The bound kinase-DNA conjugate is eluted from the beads.
- Quantification: The amount of eluted kinase is quantified using qPCR with primers specific for the DNA tag.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control to calculate the percent inhibition. Dissociation constants (K_d) can be determined by running the assay with a range of compound concentrations.

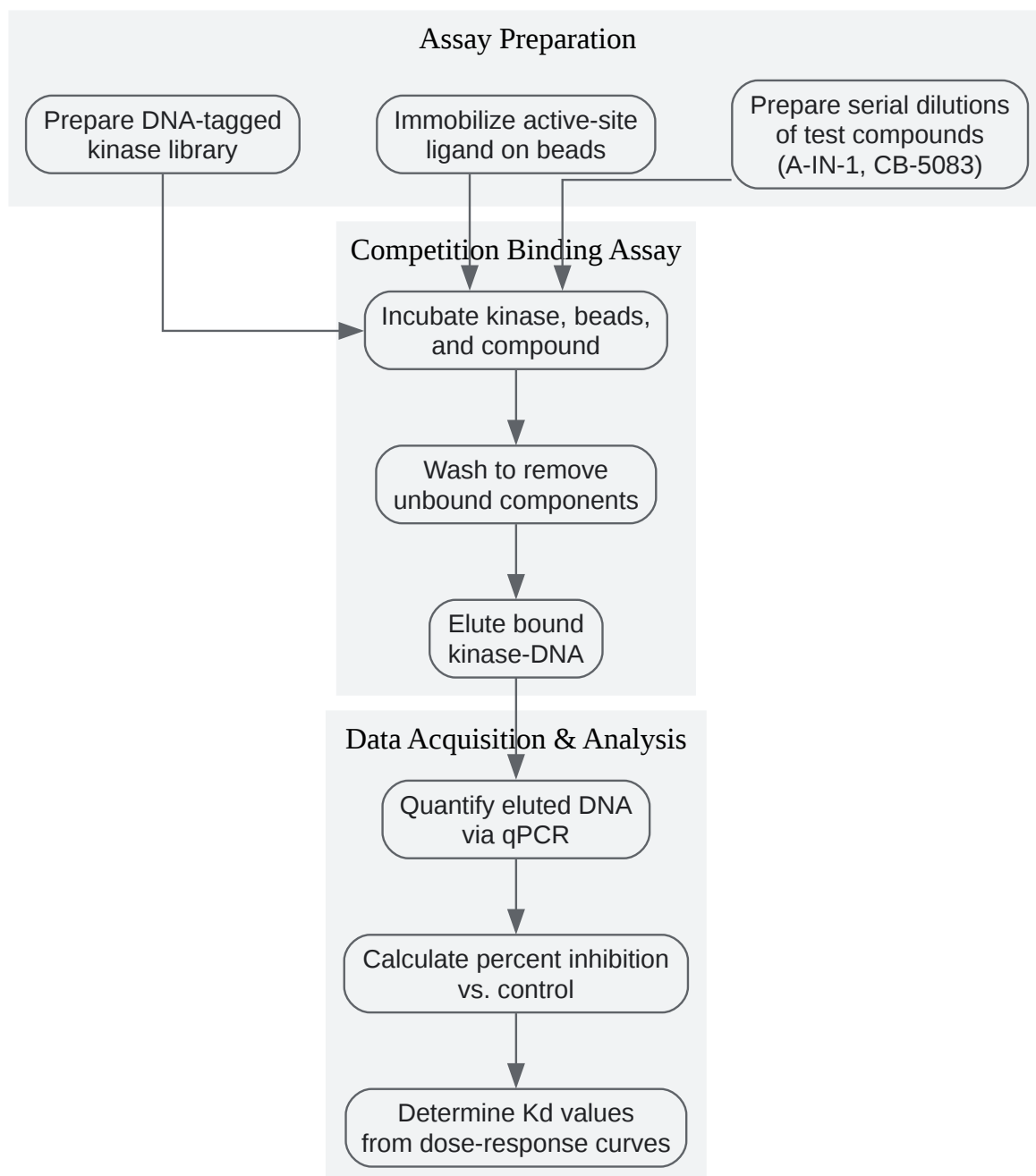
Signaling Pathway and Experimental Workflow

To visualize the experimental logic and relevant biological context, the following diagrams are provided.



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Caption: p97/VCP signaling and points of inhibition.



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Caption: KINOMEscan experimental workflow.

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References

- 1. Probe CB-5083 | Chemical Probes Portal [chemicalprobes.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
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